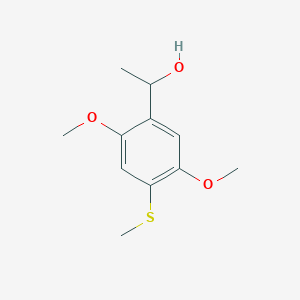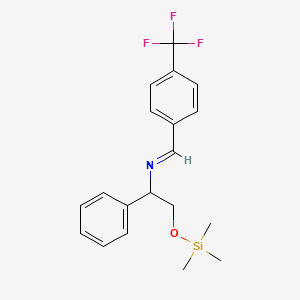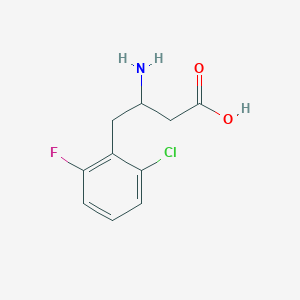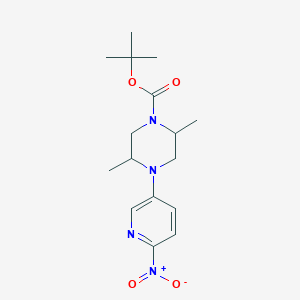
Benzeneethanol,2,5-dimethoxy-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol,2,5-dimethoxy-4-(methylthio)- is a chemical compound with the molecular formula C11H16O3S It is known for its unique structure, which includes two methoxy groups and a methylthio group attached to a benzene ring, along with an ethanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol,2,5-dimethoxy-4-(methylthio)- typically involves the reaction of 2,5-dimethoxybenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanol,2,5-dimethoxy-4-(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ethanol side chain into a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
Benzeneethanol,2,5-dimethoxy-4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Benzeneethanol,2,5-dimethoxy-4-(methylthio)- exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and methylthio groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the methylthio group and ethanol side chain.
4-Methylthiobenzaldehyde: Lacks the methoxy groups and ethanol side chain.
2,5-Dimethoxy-4-methylthiophenol: Contains a phenol group instead of an ethanol side chain.
Uniqueness
Benzeneethanol,2,5-dimethoxy-4-(methylthio)- is unique due to the combination of methoxy, methylthio, and ethanol functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H16O3S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C11H16O3S/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3 |
Clé InChI |
JWZGKZLUVBXKOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1OC)SC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)




![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)

![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)
![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)


